molecular formula C10H12N2O B2904626 3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole CAS No. 37463-46-0

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole

Cat. No.: B2904626
CAS No.: 37463-46-0
M. Wt: 176.219
InChI Key: XOVDKWYUYAJVRS-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. Its structure is characterized by a five-membered 1,2,4-oxadiazole ring, a heterocyclic system containing one oxygen and two nitrogen atoms, which is partially hydrogenated (4,5-dihydro) and substituted with a benzyl group at the 3-position and a methyl group at the 5-position . This compound is provided for research applications and is not intended for diagnostic or therapeutic uses. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities and excellent profile as a bioisostere. This ring system is known to confer remarkable metabolic stability and is commonly used as a replacement for ester and amide functional groups, helping to improve the pharmacokinetic properties of drug candidates . Approved drugs containing this core structure, such as Ataluren for muscular dystrophy and Pleconaril as an antiviral, underscore its therapeutic relevance . In research, 1,2,4-oxadiazole derivatives demonstrate a broad spectrum of biological activities, making them valuable scaffolds for developing new therapeutic agents. These activities include antimicrobial, anticancer, anti-inflammatory, and central nervous system-related effects . Specifically, in anticancer research, analogous compounds have shown promising activity against various human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) . The mechanism of action for such compounds often involves the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Researchers can utilize this specific benzyl- and methyl-substituted dihydro derivative as a key synthetic intermediate or building block for constructing more complex molecules or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a given biological target.

Properties

IUPAC Name

3-benzyl-5-methyl-2,5-dihydro-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-11-10(12-13-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDKWYUYAJVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylhydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound is susceptible to oxidation, leading to the formation of fully aromatic oxadiazole derivatives. Key reagents and conditions include:

Oxidizing Agent Conditions Major Product Yield Reference
Potassium permanganateAcidic or neutral media3-Benzyl-5-methyl-1,2,4-oxadiazole60–75%
Hydrogen peroxideAqueous or alcoholic solutionsOxadiazole derivatives45–68%

For example, oxidation with KMnO₄ under mild conditions removes hydrogen from the dihydro ring, yielding the fully conjugated oxadiazole structure. This reactivity is critical for synthesizing bioactive derivatives used in medicinal chemistry .

Reduction Reactions

Reduction of the oxadiazole ring modifies its electronic properties. Common reducing agents and outcomes include:

Reducing Agent Conditions Major Product Application Reference
Sodium borohydrideEthanol, RT3-Benzyl-5-methyl-4,5-dihydro derivativeIntermediate for drug design
Lithium aluminum hydrideDry THF, refluxRing-opened amine derivativesFunctional group manipulation

Reduction with LiAlH₄ may cleave the oxadiazole ring, producing benzylamine or methyl-substituted amines, depending on reaction conditions .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzyl or methyl groups:

Electrophilic Substitution

Reagent Position Product Yield Reference
Bromine (Br₂)Benzyl ring3-(4-Bromobenzyl)-5-methyl derivative82%
Nitration (HNO₃/H₂SO₄)Benzyl ringNitro-substituted oxadiazole55%

Nucleophilic Substitution

Reagent Conditions Product Yield Reference
BenzylamineReflux in tolueneN-Acetylbenzylamine48%
ThiophenolBasic mediaSulfur-linked derivatives65%

For instance, heating with benzyl alcohol generates benzyl acetate and aryl nitriles as primary products .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition reactions to form fused heterocycles:

Reaction Partner Conditions Product Application Reference
NitrosoarenesVisible light, eosin-Y catalyst2,5-Dihydro-1,2,4-oxadiazolesAnticancer agents
AlkenesThermal or microwave heatingTriazine derivativesMaterial science

Notably, reactions with nitrosoarenes under photoredox conditions yield 2,5-dihydro-1,2,4-oxadiazoles with potential bioactivity .

Thermal and Catalytic Decomposition

At elevated temperatures, the compound undergoes decomposition to release small molecules:

Conditions Major Products Mechanism Reference
150–200°C (neat)Benzaldehyde, methyl acetateRetro-cyclization
Acidic hydrolysisBenzyl cyanide, methanolRing cleavage

Key Research Findings

  • Reactivity with Benzyl Alcohol : Heating generates aryl nitriles, benzyl acetate, and benzaldehyde as primary products .
  • Proton Exchange : The methyl group exchanges protons with benzyl alcohol faster than other reactive sites .
  • Biological Relevance : Substituted derivatives exhibit inhibitory activity against enzymes like alkaline phosphatase (IC₅₀ = 0.42 μM) .

Scientific Research Applications

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Observations :

  • Saturation Effects : The 4,5-dihydro configuration in the target compound enhances ring flexibility and electronic donation, which can influence reactivity and binding in biological systems. Fully aromatic derivatives (e.g., 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole) exhibit greater rigidity and stability, making them suitable for high-temperature applications (e.g., energetic materials) .
Physicochemical and Energetic Properties
  • Thermal Stability: Aromatic 1,2,4-oxadiazoles with nitro or azido groups (e.g., 5-nitramino-1,2,4-oxadiazole derivatives in ) exhibit exceptional thermal stability (decomposition >200°C) and energetic performance comparable to RDX. In contrast, the dihydro analog’s reduced conjugation likely lowers its thermal resilience .
  • Sensitivity : Energetic salts of aromatic oxadiazoles (e.g., hydroxylammonium salts in ) show low impact sensitivity (5–35 J), whereas dihydro derivatives may be less suitable for such applications due to reduced energy density .

Biological Activity

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound belongs to the oxadiazole family and is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its molecular formula is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of approximately 176.22 g/mol. The structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthesis

3-Benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole can be synthesized through cyclocondensation reactions involving hydrazones or amidoximes with carboxylic acid derivatives. Common methods include using benzohydrazide and nitroalkanes under acidic conditions to promote the formation of the oxadiazole ring.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 3-benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole and its derivatives. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cells. In vitro assays such as the MTT assay have been employed to assess its effectiveness .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific molecular targets. For example, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDAC), which play a crucial role in cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its effectiveness against various bacterial strains .

Case Studies

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. Results indicated that some derivatives had IC50 values lower than that of doxorubicin, a commonly used chemotherapy drug, suggesting their potential as effective anticancer agents .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, 3-benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole was tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, indicating strong antibacterial activity .

Table 1: Biological Activity Overview

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerHCT116<10
MCF7<15
HeLa<20
AntimicrobialE. coli15
S. aureus12

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole, and how can purity be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of amidoximes with aldehydes or ketones under acidic conditions. For example, cyclization of benzyl amidoxime with methyl-substituted precursors in ethanol, catalyzed by glacial acetic acid, yields the dihydro-oxadiazole core. Oxidation of the dihydro intermediate (e.g., using MnO₂ or NaOCl) is critical to achieve the fully conjugated oxadiazole structure . Purification via recrystallization (ethanol/ethyl acetate) or column chromatography ensures >95% purity.

Q. How is the structural integrity of 3-benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole validated?

  • Methodology : Use X-ray crystallography (via SHELX programs ) to confirm bond lengths, angles, and ring conformations. Complement with NMR (¹H/¹³C) to verify substituent positions: the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the methyl group resonates as a singlet near δ 2.1 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the oxadiazole ring in catalytic transformations?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, particularly at the N–O bonds. Experimental validation includes studying nucleophilic substitution reactions (e.g., with Grignard reagents) or photochemical rearrangements. Kinetic studies in mixed solvents (dioxane/water) can reveal base-catalyzed pathways, as observed in analogous oxadiazole rearrangements .

Q. What strategies are effective for analyzing contradictory biological activity data (e.g., anti-inflammatory vs. negligible efficacy)?

  • Methodology : Replicate assays under standardized conditions (e.g., LPS-induced RAW264.7 macrophages for NF-κB inhibition ). Use dose-response curves to compare IC₅₀ values. Cross-validate via molecular docking to assess binding affinity to targets like cyclooxygenase-2 (COX-2). If discrepancies persist, evaluate metabolic stability (e.g., hepatic microsome assays) to rule out rapid degradation .

Q. How can hydrogen-bonding patterns in 3-benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole derivatives be exploited for crystal engineering?

  • Methodology : Apply graph-set analysis (as per Etter’s rules ) to categorize H-bond motifs (e.g., chains, rings). Use Cambridge Structural Database (CSD) surveys to identify preferred packing modes. Co-crystallization with carboxylic acids or amides can stabilize specific motifs, enhancing crystallinity for structure-property relationship studies .

Data Contradiction Resolution

Q. Why do some studies report high antimicrobial activity for oxadiazoles, while others show limited efficacy?

  • Methodology : Systematically vary substituents (e.g., electron-withdrawing groups at the benzyl position) and retest against gram-positive/gram-negative strains. Use checkerboard assays to identify synergies with antibiotics. Conflicting results may arise from differences in bacterial membrane permeability, which can be probed via fluorescent dye uptake assays .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the pharmacokinetic profile of 3-benzyl-5-methyl-4,5-dihydro-1,2,4-oxadiazole derivatives?

  • Methodology : Use SwissADME to estimate logP, solubility, and bioavailability. For toxicity, employ ProTox-II to predict hepatotoxicity and LD₅₀. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeation and target binding over time .

Q. How can regioselectivity challenges in oxadiazole functionalization be addressed?

  • Methodology : Employ directing groups (e.g., nitro or methoxy) at specific positions to guide electrophilic substitution. Transition-metal catalysis (Pd/Cu) enables cross-coupling at the 5-methyl position. Monitor reaction progress via LC-MS to detect intermediates .

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